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molecular formula C14H20N2O B1610263 1-Benzyl-4-glycidylpiperazine CAS No. 335165-57-6

1-Benzyl-4-glycidylpiperazine

Cat. No. B1610263
M. Wt: 232.32 g/mol
InChI Key: BMBBIQDCHKBYNH-UHFFFAOYSA-N
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Patent
US08053436B1

Procedure details

To a solution of 2-bromomethyl-oxirane (2.3 mL, 27.5 mmol) in 40 mL of ACN are added K2CO3 (3.8 g, 27.5 mmol) and a solution of 1-benzyl-piperazine (5.81 g, 25 mmol) in 60 mL of ACN. After 24 hr at rt the reaction is judged to be completed by tlc monitoring (SiO2, DCM:MeOH 20:1). The reaction mixture is filtered off and the filtrate is concentrated in vacuo. Flash chromatography on a 7×15 cm2 column of SiO2 using DCM:MeOH (20:1) as eluting solvent and removal of the solvent gives the title compound (4.87 g, 84%) as a colorless oil.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:5][O:4]1.C([O-])([O-])=O.[K+].[K+].[CH2:12]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(Cl)Cl.CO>C(#N)C>[CH2:12]([N:19]1[CH2:24][CH2:23][N:22]([CH2:2][CH:3]2[CH2:5][O:4]2)[CH2:21][CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrCC1OC1
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
WASH
Type
WASH
Details
as eluting
CUSTOM
Type
CUSTOM
Details
solvent and removal of the solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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